(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone
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Overview
Description
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. It also contains a thiomorpholine group, which is a type of sulfur-containing heterocycle . The presence of a fluoro and methyl group on the phenyl ring suggests that this compound might have unique properties compared to other similar compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole ring and the thiomorpholine group would likely have a significant impact on the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups it contains. For example, the 1,2,3-triazole ring might undergo reactions with electrophiles, while the thiomorpholine group might undergo reactions with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and crystallographic analysis of compounds with structural similarities to the queried molecule, demonstrating their potential in developing new materials or pharmaceuticals. For example, studies have detailed the synthesis of molecules with similar structural motifs, such as triazolyl and morpholino groups, and their crystal structures have been characterized to understand their molecular conformations and interactions (Huang et al., 2021).
Biological Activity
Several studies have explored the biological activities of compounds structurally related to the queried molecule, highlighting their potential in medical and pharmaceutical applications. This includes the investigation of anticancer, antibacterial, and anticonvulsant properties of compounds featuring similar functional groups (Tumosienė et al., 2020), (Malik & Khan, 2014).
Theoretical and Spectroscopic Studies
Research also includes theoretical and spectroscopic studies to predict the properties and reactivity of such molecules, aiding in the design of compounds with desired characteristics for various applications. These studies utilize techniques like density functional theory (DFT) to model the electronic structure and reactivity of similar compounds (Huang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-10-9-12(3-4-13(10)16)20-11(2)14(17-18-20)15(21)19-5-7-22-8-6-19/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLGSPXUJGPBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCSCC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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